molecular formula C27H27ClN6OS B11669874 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11669874
M. Wt: 519.1 g/mol
InChI Key: UHYMLVFXSADEAP-RDRPBHBLSA-N
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Description

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound with a molecular formula of C28H29ClN6OS and a molecular weight of 533.1 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a chlorophenyl group, and a diethylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide involves multiple stepsThe reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and the diethylamino group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H27ClN6OS

Molecular Weight

519.1 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C27H27ClN6OS/c1-3-33(4-2)23-16-10-20(11-17-23)18-29-30-25(35)19-36-27-32-31-26(21-12-14-22(28)15-13-21)34(27)24-8-6-5-7-9-24/h5-18H,3-4,19H2,1-2H3,(H,30,35)/b29-18+

InChI Key

UHYMLVFXSADEAP-RDRPBHBLSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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